3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline
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Overview
Description
3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of two trifluoromethyl groups attached to the phenyl rings and a dimethyl group on the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and high temperatures to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its role in drug design and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates, making it an effective catalyst in various organic transformations .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Comparison: 3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more versatile in catalysis and organic synthesis compared to its analogs .
Properties
CAS No. |
918907-83-2 |
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Molecular Formula |
C22H17F6N |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3,4-dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C22H17F6N/c1-14-3-8-20(13-15(14)2)29(18-9-4-16(5-10-18)21(23,24)25)19-11-6-17(7-12-19)22(26,27)28/h3-13H,1-2H3 |
InChI Key |
SGQIWTXIVVUERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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